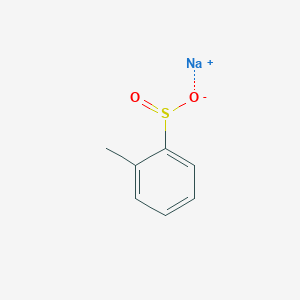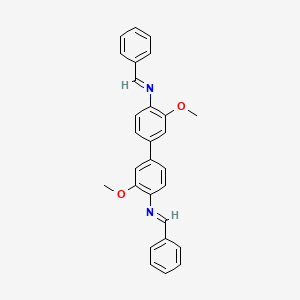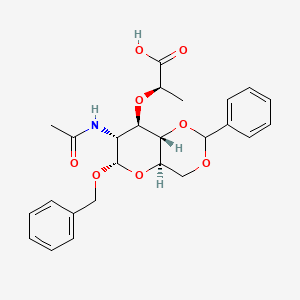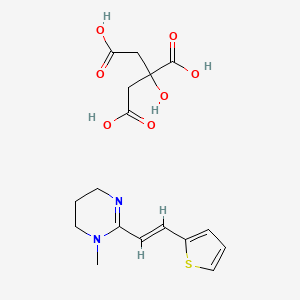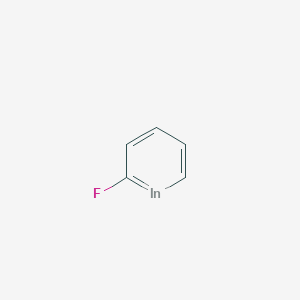
氟林丁
描述
Fluorindine is an organic compound with a molecular formula of C8H6F2N2. It is a colorless, crystalline solid with a molecular weight of 166.15 g/mol. Fluorindine is an important reagent in organic synthesis, and is used for the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and other specialty chemicals. Fluorindine has been studied extensively in the laboratory and has numerous applications in scientific research.
科学研究应用
Photosynthesis Research
Scientific Field
Photosynthesis Research in Dinoflagellates Summary: Fluorindine is utilized in the study of peridinin–chlorophyll–protein complexes (PCPs) in dinoflagellates, which are integral to photosynthesis. Methods: Stark fluorescence spectroscopy is employed to investigate the spectral heterogeneity of PCPs. The Liptay formalism is used to model the Stark fluorescence spectrum. Results: The analysis reveals three emission bands with varying electrostatic parameters, supporting the hypothesis of emissive chlorophyll a clusters at different sites within the protein network .
Polymer Science
Scientific Field
Synthesis and Application of Fluorinated Polymers Summary: Fluorindine contributes to the development of fluorinated polymers with applications in electronics. Methods: Copolymerization techniques and free radical polymerization of fluorinated (meth)acrylate monomers are used to create novel polymers. Results: The resulting materials exhibit properties suitable for use in flexible electrodes, electroluminescent devices, and energy storage .
Biomedical Imaging
Scientific Field
Biomedical Imaging and Fluorescence Microscopy Summary: Fluorindine-based fluorophores are applied in single molecule studies for non-invasive biological systems analysis. Methods: Advanced fluorescence microscopy techniques, including FRET and super-resolution imaging, are utilized. Results: Stabilized fluorophores enhance the resolution and accuracy of imaging, providing insights into molecular activities within cells .
Environmental Monitoring
Scientific Field
Environmental Monitoring Using Fluorescent Probes Summary: Fluorindine derivatives serve as fluorescent probes for detecting environmental contaminants. Methods: The design of fluorescent probes involves selecting suitable fluorophores and introducing targeting groups for specific molecules. Results: The probes offer high sensitivity and selectivity in detecting pollutants, contributing to environmental protection efforts .
Nanotechnology
Scientific Field
Nanomaterials Characterization Summary: Fluorindine is integral in studying the properties of nanomaterials through fluorescent probes. Methods: Probes are synthesized to interact with nanomaterials, revealing their surface properties and interactions. Results: This application provides new methods for analyzing nanomaterials, aiding in the development of nanotechnology .
Food Safety
Scientific Field
Food Safety Analysis Summary: Fluorindine-based probes are used to detect contaminants and ensure food quality. Methods: The probes are designed to target specific molecules related to food safety, such as pathogens or toxins. Results: The use of these probes leads to improved detection methods, ensuring the safety and quality of food products .
Light Energy Conversion
Scientific Field
Hybrid Nanostructures for Light Energy Conversion Summary: Fluorindine is explored for its potential in enhancing the efficiency of light energy conversion systems. Methods: The compound is integrated into hybrid nanostructures to study its photophysical properties and energy transfer capabilities. Results: Preliminary findings suggest that Fluorindine can improve the light-harvesting efficiency of these systems, which could be beneficial for solar energy technologies .
Cancer Research
Scientific Field
Potential Anti-Cancer Applications Summary: The unique properties of Fluorindine are being investigated for their potential use in cancer treatment. Methods: Research involves studying the interaction of Fluorindine with cancerous cells and its ability to induce apoptosis or inhibit growth. Results: Early-stage research indicates that Fluorindine may have cytotoxic effects on certain cancer cell lines, warranting further investigation .
Sensor Development
Scientific Field
Sensing Agents for Biological and Environmental Monitoring Summary: Fluorindine-based sensing agents are developed for the detection of ions, organic molecules, and biomacromolecules. Methods: The design and synthesis of these agents involve tailoring Fluorindine’s fluorescent properties to respond to specific analytes. Results: These sensors demonstrate high sensitivity and selectivity, making them valuable tools for monitoring biological and environmental processes .
Theranostics
Scientific Field
Fluorescence-Guided Disease Diagnosis and Treatment Summary: Long-wavelength fluorescent probes derived from Fluorindine are applied in theranostics for disease diagnosis and therapy. Methods: The probes are used in vivo to target and illuminate diseased tissues, aiding in both diagnosis and treatment. Results: The application of these probes has shown promise in improving the accuracy of disease detection and the efficacy of treatments .
Protein Research
Scientific Field
Protein Visualization and Engineering Summary: Fluorindine is used as a fluorophore for protein tagging, similar to the application of Green Fluorescent Protein (GFP). Methods: Proteins of interest are tagged with Fluorindine derivatives, allowing for their visualization under specific lighting conditions. Results: This technique has enhanced the ability to track and study protein dynamics within live cells and other biological systems .
Drug Development
Scientific Field
Development of Fluorogenic Prodrugs Summary: Fluorindine’s fluorescent properties are harnessed to create prodrugs that can be activated under specific conditions. Methods: These prodrugs are designed to release an active drug upon exposure to certain triggers, such as light or enzymes. Results: The development of such prodrugs could lead to more targeted and controlled drug delivery systems .
属性
IUPAC Name |
2-fluoroindigine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F.In/c1-2-3-4-5-6;/h1-4H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRJVHWLXXEVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[In]C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorindine | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



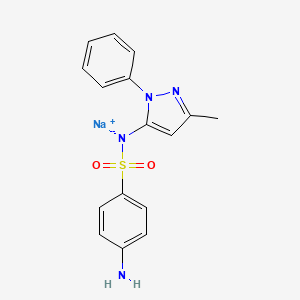

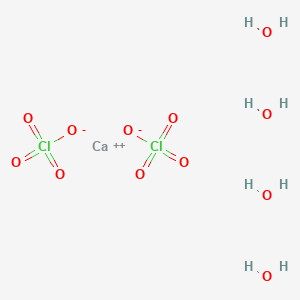
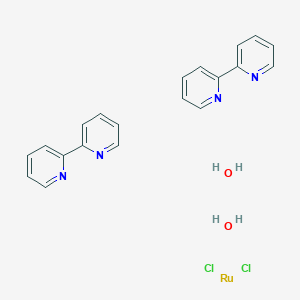
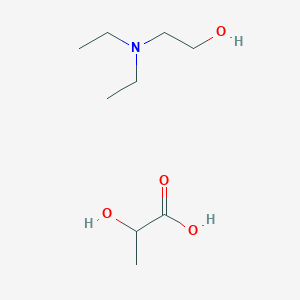
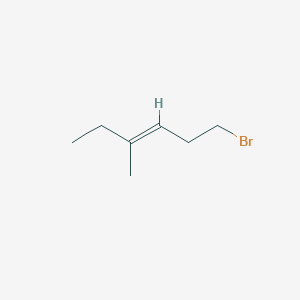
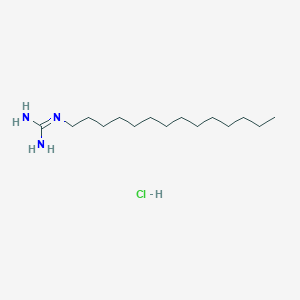
![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
